2-Fluoro-4-(2-nitroethyl)anisole
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Overview
Description
2-Fluoro-4-(2-nitroethyl)anisole is an organic compound that belongs to the class of fluoro-substituted anisoles It is characterized by the presence of a fluorine atom at the second position and a nitroethyl group at the fourth position on the anisole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-(2-nitroethyl)anisole typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective nitration and subsequent reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4-(2-nitroethyl)anisole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-Fluoro-4-(2-aminoethyl)anisole .
Scientific Research Applications
2-Fluoro-4-(2-nitroethyl)anisole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical studies to investigate the effects of fluoro-substituted aromatic compounds on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(2-nitroethyl)anisole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity to various targets. The pathways involved may include electrophilic aromatic substitution and nucleophilic aromatic substitution reactions .
Comparison with Similar Compounds
- 2-Fluoro-4-nitroanisole
- 4-Fluoro-2-nitroanisole
- 2,4-Difluoroanisole
Comparison: Compared to these similar compounds, 2-Fluoro-4-(2-nitroethyl)anisole is unique due to the presence of the nitroethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such properties are desired .
Properties
Molecular Formula |
C9H10FNO3 |
---|---|
Molecular Weight |
199.18 g/mol |
IUPAC Name |
2-fluoro-1-methoxy-4-(2-nitroethyl)benzene |
InChI |
InChI=1S/C9H10FNO3/c1-14-9-3-2-7(6-8(9)10)4-5-11(12)13/h2-3,6H,4-5H2,1H3 |
InChI Key |
MDAXPJSPDHTIRI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC[N+](=O)[O-])F |
Origin of Product |
United States |
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